molecular formula C13H12N2O4 B2589725 Methyl 4-(4-methyloxazole-5-carboxamido)benzoate CAS No. 862828-92-0

Methyl 4-(4-methyloxazole-5-carboxamido)benzoate

Cat. No.: B2589725
CAS No.: 862828-92-0
M. Wt: 260.249
InChI Key: QXDQJLYXZYQJRC-UHFFFAOYSA-N
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Description

Methyl 4-(4-methyloxazole-5-carboxamido)benzoate is a synthetic organic compound that belongs to the class of benzoate esters It features a benzoate moiety linked to a methyloxazole ring through a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methyloxazole-5-carboxamido)benzoate typically involves a multi-step process:

    Formation of the Methyloxazole Ring: The methyloxazole ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-methyl-2-nitroacetophenone and ethyl oxalate.

    Amidation Reaction: The carboxamide group is introduced by reacting the methyloxazole derivative with an amine, such as 4-aminobenzoic acid, under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methyloxazole-5-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoate or methyloxazole rings.

    Reduction: Reduced forms of the carboxamide or ester groups.

    Substitution: Substituted benzoate derivatives with various functional groups.

Scientific Research Applications

Methyl 4-(4-methyloxazole-5-carboxamido)benzoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methyloxazole-5-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-methyloxazole-5-carboxamido)benzoate: shares structural similarities with other benzoate esters and oxazole derivatives, such as:

Uniqueness

    Structural Features: The presence of both the methyloxazole ring and the benzoate ester moiety in a single molecule provides unique chemical and biological properties.

    Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-[(4-methyl-1,3-oxazole-5-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-11(19-7-14-8)12(16)15-10-5-3-9(4-6-10)13(17)18-2/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDQJLYXZYQJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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